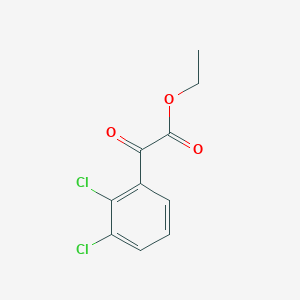

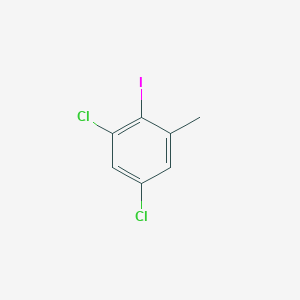

Ethyl 2,3-dichlorobenzoylformate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of ethyl 2,3-dichlorobenzoylformate-related compounds has been achieved through various methods, including base-promoted annulation reactions and Knoevenagel condensation reactions. For instance, a base-promoted [3 + 2] annulation reaction of ethyl α-chlorocyclopropaneformates with 1,3-dicarbonyl compounds provides an efficient route to multi-substituted fulvenes (Zhu et al., 2014). Similarly, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate has been synthesized by Knoevenagel condensation, showcasing the compound's involvement in the formation of complex molecular structures (Kumar et al., 2016).

Molecular Structure Analysis

The molecular structure of ethyl chlorothioformate, a related compound, has been investigated, revealing exclusive synperiplanar conformation and gauche orientation of the ethyl group, providing insights into the conformational preferences of chlorothioformate species (Rodríguez Pirani et al., 2011).

Chemical Reactions and Properties

Ethyl 2,3-dichlorobenzoylformate undergoes various chemical reactions, contributing to the synthesis of diverse compounds. For example, the base-catalyzed condensation of ethyl α,α-dichloroacetoacetate with aldehydes has been reinvestigated, leading to the production of ethyl 2-chloro-2,3-epoxyalkanoates and ethyl 3-chloro-2-oxoalkanoates (Tsuboi et al., 1987).

Physical Properties Analysis

The physical properties, such as crystal structure and spectroscopic characterizations, have been extensively analyzed. For instance, the crystal and molecular structure of ethyl 4-hydrazinobenzoate hydrochloride provides valuable information on the compound's solid-state characteristics and non-covalent interactions (Restrepo et al., 2019).

Chemical Properties Analysis

Ethyl 2,3-dichlorobenzoylformate's chemical properties have been elucidated through various studies, including DFT and AIM analyses on novel derivatives, highlighting the compound's reactivity and interaction capabilities (Singh et al., 2013).

Wissenschaftliche Forschungsanwendungen

-

Separation of Chemical Components from Essential Oils

- Field : Chemistry, specifically chromatography .

- Application : Essential oils (EOs) are vital secondary metabolites in plants. They have garnered substantial attention owing to their distinct flavors and desirable attributes, including potent antioxidant, antibacterial, and antitumor properties .

- Method : High-speed countercurrent chromatography, based on the principles of a hydrodynamic equilibrium system, has emerged as a liquid–liquid chromatographic separation method renowned for its ability to handle substantial single injection volumes and the absence of irreversible adsorption .

- Results : This technique has been widely employed in the isolation and refinement of natural products .

-

Gas Chromatography–Mass Spectrometry Based Metabonomic Profiling

- Field : Biochemistry, specifically metabonomics .

- Application : A new combined gas chromatography and mass spectrometry (GC–MS) method has been developed suitable for the urine sample treatment in aqueous phase with ethyl chloroformate (ECF) derivatization agents .

- Method : The method has been extensively optimized and validated over a broad range of different compounds and urine samples .

- Results : Analysis of test metabolite derivatives, containing spiked standards, or rat urine exhibited acceptable linearity, satisfactory intra-batch precision (repeatability) and stability, relative standard deviations (R.S.D.) less than 10 and 15% within 48 h, respectively .

Eigenschaften

IUPAC Name |

ethyl 2-(2,3-dichlorophenyl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O3/c1-2-15-10(14)9(13)6-4-3-5-7(11)8(6)12/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXVZWLBSUWYJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C(=CC=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641286 |

Source

|

| Record name | Ethyl (2,3-dichlorophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,3-dichlorobenzoylformate | |

CAS RN |

180868-99-9 |

Source

|

| Record name | Ethyl (2,3-dichlorophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid](/img/structure/B67398.png)

![2-[(2-Methylphenoxy)methyl]benzeneboronic acid](/img/structure/B67407.png)

![5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole](/img/structure/B67413.png)

![(2S)-2-amino-3-[2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)biphenyl-3-yl]propanoic acid](/img/structure/B67422.png)